![molecular formula C15H15ClN2O B2509127 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one CAS No. 898052-05-6](/img/structure/B2509127.png)
2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one” is a derivative of quinazolinone . Quinazolinones are frequently encountered heterocycles with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .
Synthesis Analysis
Quinazolinones can be synthesized through various routes and strategies . For instance, a green, simple, and efficient method has been developed for the synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been studied extensively. For example, the unique binding features of some quinazolinone derivatives were revealed by the cocrystal structures of compounds in PARP-1 .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions. For instance, the Lewis acid Cu-catalyzed nucleophilic addition of 2-halobenzamide to nitriles followed by SNAr reaction proceeds smoothly in the presence of tBuOK as a base to produce quinazolinone derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinones can vary widely. For instance, the molecular weight of a related compound, 2-(Chloromethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone, is 288.70 .Aplicaciones Científicas De Investigación
Chemical Transformations and Derivatives
2-(Chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has been used as a precursor in various chemical transformations. It reacts with different nucleophiles to yield a range of derivatives. For instance, it can react with alkali metal alkoxides, piperazine, and 2-sulfanylethanol to produce alkoxymethyl-, piperazin-1-ylmethyl-, and [(2-hydroxyethyl)sulfanyl]methyl derivatives (Markosyan et al., 2018).
Synthesis of Novel Compounds
The compound serves as a key intermediate in the synthesis of novel dihydronaphthaline and dihydrobenzo[h]quinazoline derivatives with potential therapeutic applications. These derivatives were evaluated for their antitumor and antibacterial activities, highlighting the compound's role in medicinal chemistry (Markosyan et al., 2019).
Antitumor and Antimicrobial Activities
Several studies have explored the antitumor properties of compounds synthesized using 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. Additionally, its derivatives have shown antimicrobial activity against various bacterial strains, which is significant for pharmaceutical research (Chaitanya et al., 2017).
Exploration in Heterocyclic Chemistry
This compound is an important building block in heterocyclic chemistry. Its reactivity and ability to form complex structures make it valuable for synthesizing diverse heterocyclic compounds, such as dihydropyrimidin-4(3H)-ones and dihydroimidazo[1, 2-c]quinazolines, which are of interest for their potential biological activities (Shiau et al., 1989).
Role in Drug Development
The compound's derivatives are explored for their pharmacological properties, such as anti-inflammatory, antiproliferative, and anti-monoamine oxidase activities. This highlights its significance in the field of drug development and therapeutic research (Markosyan et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(chloromethyl)-5,5-dimethyl-3,6-dihydrobenzo[h]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-15(2)7-9-5-3-4-6-10(9)13-12(15)14(19)18-11(8-16)17-13/h3-6H,7-8H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHSYAMTORFTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

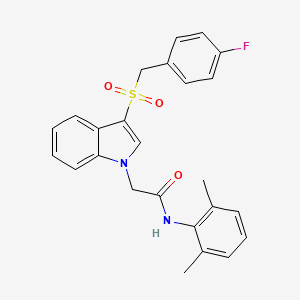
![2-{1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-3-yl}acetic acid](/img/structure/B2509045.png)
![N-Methyl-N-[2-oxo-2-(1-thia-4-azaspiro[4.5]decan-4-yl)ethyl]prop-2-enamide](/img/structure/B2509047.png)
![5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2509050.png)
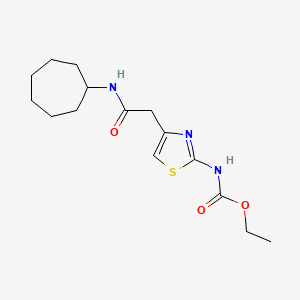
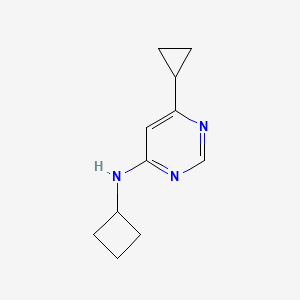
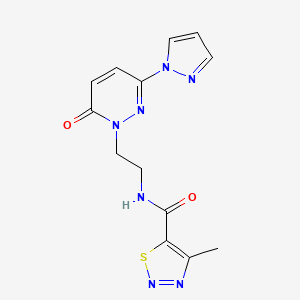
![2-isobutyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B2509055.png)

![7-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2509058.png)
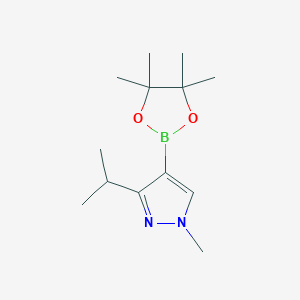
![2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2509065.png)

![1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2509067.png)